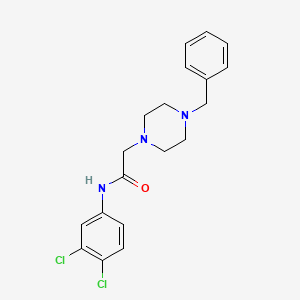
Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (MACT) is a thiophene-based, water-soluble compound that has been studied for its potential applications in various areas of scientific research. The compound was first synthesized in 2004 and has since been used in a variety of in vitro and in vivo experiments. In addition, MACT has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. MACT has also been found to possess significant biological activity and demonstrate a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Phase Transfer Catalysis in Synthesis
The compound has been utilized in phase transfer catalysis for synthesizing 3-Aminothiophene-2-carboxylates, which are important in organic synthesis and medicine. This process involves eco-friendly techniques and can be conducted under various solid-liquid phase-transfer conditions (Shah, 2011).
Crystal Structure Analysis
Methyl 3-aminothiophene-2-carboxylate, a related compound, has been analyzed using single crystal X-ray diffraction. This analysis revealed its crystallization in the monoclinic crystal system and various molecular interactions. Such studies are crucial in understanding the properties of these compounds in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).
Application in Anticonvulsant Enaminones
Research has been conducted on anticonvulsant enaminones, including derivatives of Methyl 2-aminothiophene-3-carboxylate. These compounds exhibit specific molecular conformations and intermolecular interactions, providing insights into their potential pharmaceutical applications (Kubicki et al., 2000).
Synthesis of N-arylated Compounds
The compound has been employed in the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling. This process facilitates the creation of products with a broad range of functional groups, significant in various chemical applications (Rizwan et al., 2015).
Fluorescent Probes Development
In the development of fluorescent probes, polythiophene-based conjugated polymers, which are derivatives of Methyl 2-aminothiophene-3-carboxylate, have been synthesized. These polymers show high selectivity and sensitivity toward certain metal ions, making them useful in sensing applications (Guo et al., 2014).
Catalysis in Asymmetric Michael Additions
Derivatives of Methyl 2-aminothiophene-3-carboxylate have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This showcases their utility in facilitating specific chemical reactions, important in organic synthesis (Ruiz-Olalla et al., 2015).
Propriétés
IUPAC Name |
methyl 2-amino-4-cyclohexylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVICCLXVZKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10413-33-9 |
Source


|
| Record name | methyl 2-amino-4-cyclohexylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2585014.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-bromofuran-2-carboxamide](/img/structure/B2585019.png)



![8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2585025.png)

![4-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2585028.png)



![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2585036.png)